molecular formula C25H28N4O4 B2426762 (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946249-08-7

(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2426762
CAS RN: 946249-08-7
M. Wt: 448.523
InChI Key: JSWFSOPICWVXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research in the field of chemistry has led to the synthesis of novel compounds with potential pharmacological activities. For example, a study by Abu‐Hashem et al. (2020) describes the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties. These compounds were found to be potent cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities, suggesting their potential as new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Agents

The synthesis of novel pyrazole derivatives, as described by Hafez, El-Gazzar, and Al-Hussain (2016), showcases another application. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, with some demonstrating higher efficacy than reference drugs like doxorubicin. This highlights the potential of such compounds in developing new treatments for infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Metabolism and Pharmacokinetics

Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing valuable insights into the disposition of such compounds in rats, dogs, and humans. This research is crucial for understanding the pharmacological profile of new drug candidates, including their absorption, distribution, metabolism, and excretion (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Molecular Interaction Studies

Investigations into the molecular interactions of specific compounds with receptors, such as the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor by Shim et al. (2002), provide insights into the design of receptor-specific drugs. This research aids in understanding how structural modifications of compounds affect their binding and efficacy at target receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antimicrobial Activity

The development of antimicrobial agents is another significant application, as demonstrated by Hossan et al. (2012), who synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. This research contributes to the ongoing search for new antibiotics to combat resistant bacterial strains (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-17-8-10-19(11-9-17)33-23-16-22(26-18(2)27-23)28-12-14-29(15-13-28)25(30)20-6-5-7-21(31-3)24(20)32-4/h5-11,16H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWFSOPICWVXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.